molecular formula C9H11N3O2 B13814111 Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- CAS No. 2103-47-1

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-

Cat. No.: B13814111
CAS No.: 2103-47-1
M. Wt: 193.20 g/mol
InChI Key: LQXZCPNRKDUVET-UHFFFAOYSA-N
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Description

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)-: is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2025 g/mol . It is also known by other names such as Formamidine, N,N-dimethyl-N’-(m-nitrophenyl)- and N’-(3-Nitro-phenyl)-N,N-dimethyl-formamidine . This compound is characterized by the presence of a nitrophenyl group attached to a dimethylated methanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- typically involves the reaction of N,N-dimethylformamide with 3-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include (KMnO₄) and (CrO₃).

    Reduction: Reducing agents such as (NaBH₄) and (LiAlH₄) are used.

    Substitution: Reagents like (NaOCH₃) and (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-N’-(3-aminophenyl)-methanimidamide .

Scientific Research Applications

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be compared with other similar compounds such as:

    Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a nitro group at the para position instead of the meta position.

    Methanimidamide, N,N-dimethyl-N’-(2-methyl-3-nitrophenyl)-: This compound has an additional methyl group on the phenyl ring.

The uniqueness of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- lies in its specific structural configuration, which influences its reactivity and applications.

Properties

CAS No.

2103-47-1

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-10-8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3

InChI Key

LQXZCPNRKDUVET-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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